Technical Monograph: (R)-2-Aminopropane-1-thiol Hydrochloride
Technical Monograph: (R)-2-Aminopropane-1-thiol Hydrochloride
This technical guide provides an in-depth analysis of (R)-2-Aminopropane-1-thiol hydrochloride , a chiral aminothiol building block critical in the synthesis of radiopharmaceuticals, chiral ligands, and sulfur-containing heterocycles.
Executive Summary
(R)-2-Aminopropane-1-thiol hydrochloride (also known as (R)-1-mercapto-2-propylamine HCl) is a bifunctional chiral synthon featuring a vicinal amino-thiol motif. Unlike its achiral analog cysteamine (2-aminoethanethiol), the introduction of a methyl group at the C2 position creates a stereogenic center, imparting chirality that is essential for asymmetric catalysis and the design of stereospecific metallodrugs. This compound is primarily utilized as a chelating unit in Technetium-99m (Tc-99m) radiopharmaceuticals and as a precursor for chiral thiazolidines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (2R)-2-Aminopropane-1-thiol hydrochloride |
| Common Synonyms | (R)-1-Mercapto-2-propylamine HCl; (R)-Alaninethiol HCl |
| CAS Number | 4145-98-6 (Generic/Racemic); Stereospecific CAS often vendor-dependent |
| Molecular Formula | C₃H₁₀ClNS |
| Molecular Weight | 127.64 g/mol |
| Chiral Center | C2 (R-configuration) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether |
| pKa Values | ~8.4 (SH), ~10.5 (NH₃⁺) (Estimated based on cysteamine analogs) |
Structural Visualization
The molecule consists of a propyl backbone with an amine at C2 and a thiol at C1. The (R)-configuration at C2 is derived from the chiral pool precursor, typically (R)-Alanine or (R)-Alaninol.
Synthetic Routes & Manufacturing
The synthesis of (R)-2-aminopropane-1-thiol hydrochloride relies on Chiral Pool Synthesis , utilizing (R)-2-amino-1-propanol (D-Alaninol) to establish the stereochemistry. This approach avoids expensive asymmetric induction steps by retaining the existing chiral center.
Retrosynthetic Analysis
The primary challenge is converting the hydroxyl group of alaninol to a thiol without racemizing the adjacent amine-bearing carbon. This is achieved via activation of the alcohol followed by nucleophilic displacement.
Step-by-Step Synthesis Protocol
Precursor: (R)-2-Amino-1-propanol (CAS: 35320-23-1).
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Amine Protection: The amine is first protected with a tert-butoxycarbonyl (Boc) group to prevent N-alkylation.[1]
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Reagents: (Boc)₂O, TEA, DCM.
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Outcome: (R)-N-Boc-2-amino-1-propanol.
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Alcohol Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).
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Reagents: MsCl (Methanesulfonyl chloride), TEA, DCM, 0°C.
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Mechanism: Formation of the sulfonate ester. Stereochemistry at C2 is retained as the reaction occurs at the oxygen atom, not the chiral carbon.
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Thiolation (Nucleophilic Substitution): The mesylate is displaced by a sulfur nucleophile. Potassium thioacetate (KSAc) is preferred over NaSH to prevent disulfide formation and control the reaction.
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Reagents: KSAc, DMF, 60°C.
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Mechanism: S_N2 attack at C1. Since C1 is achiral, the configuration at C2 remains unaffected.
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Deprotection & Hydrolysis: Global deprotection removes the Boc group and hydrolyzes the thioester.
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Reagents: 6M HCl, reflux under N₂ atmosphere.
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Outcome: (R)-2-Aminopropane-1-thiol hydrochloride.
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Synthetic Pathway Diagram
Caption: Stereoconservative synthesis of (R)-2-aminopropane-1-thiol HCl from (R)-Alaninol via mesylate displacement.
Reactivity & Mechanistic Insights
Chelation Chemistry (N,S-Donor Ligand)
The vicinal amino-thiol motif is a "soft" donor system, exhibiting high affinity for soft metals like Technetium (Tc), Rhenium (Re), and Platinum (Pt) .
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Bidentate Mode: It coordinates through the neutral amine nitrogen and the deprotonated thiolate sulfur, forming a stable 5-membered chelate ring.
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Tetradentate Scaffolds: Two units of (R)-2-aminopropane-1-thiol are often linked to form N₂S₂ ligands (e.g., BAT or MAMA ligands) used in brain perfusion imaging agents (like Tc-99m ECD analogs).
Thiol Oxidation
Like all aminothiols, the free base is prone to oxidation in air to form the disulfide dimer (cystamine analog).
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Prevention:[2] The hydrochloride salt is relatively stable. Solutions should be prepared using degassed buffers containing chelators (EDTA) to sequester trace metals that catalyze oxidation.
Applications in Drug Development[1]
Radiopharmaceuticals
The (R)-isomer is crucial when targeting chiral biological receptors or transporters. In Tc-99m complexes, the chirality of the ligand dictates the final geometry (syn/anti) of the oxo-technetium core, which dramatically affects biodistribution and renal clearance.
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Mechanism: The N,S donor set stabilizes the Tc(V)=O core.
Radioprotection
Similar to cysteamine, (R)-2-aminopropane-1-thiol acts as a free radical scavenger. The thiol group donates a hydrogen atom to neutralize reactive oxygen species (ROS) generated by ionizing radiation.
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Advantage: The methyl substituent at C2 increases lipophilicity compared to cysteamine, potentially enhancing cellular uptake.
Chiral Auxiliary
Used in the synthesis of thiazolidines and thiazolines, which serve as intermediates for:
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Aldehyde protection/resolution.
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Synthesis of Penicillin-type antibiotics.
Handling, Stability & Safety
Safety Profile
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Hazards: Causes skin irritation and serious eye irritation. Thiol compounds often possess a strong, disagreeable odor ("stench").
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
Storage Protocol[6]
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Atmosphere: Store under inert gas (Argon or Nitrogen).
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Temperature: Hygroscopic; store at 2–8°C or -20°C for long-term stability.
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Desiccation: Keep in a tightly sealed container with desiccants to prevent hydrolysis or oxidation.
Analytical Verification
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¹H NMR (D₂O): Look for the doublet (CH₃), multiplet (CH), and diastereotopic protons of the CH₂-S group.
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Ellman’s Reagent Test: Quantitative assay for free thiol (-SH) content to assess purity and oxidation levels.
References
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Chemical Identity & Properties: PubChem. 2-Propanethiol, 1-amino-, hydrochloride.[3] National Library of Medicine. Link
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Synthetic Precursor ((R)-Alaninol): Sigma-Aldrich. (R)-(-)-2-Amino-1-propanol Product Information. Link
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Radioprotective Applications: Grdina, D. J., et al. "Radioprotective efficacy and toxicity of a new family of aminothiol analogs." International Journal of Radiation Biology (2002). Link
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Aminothiol Reaction Mechanisms: BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol (Analogous chemistry). Link
